Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
CAS No.: 1822317-82-7
Cat. No.: VC8427610
Molecular Formula: C9H10O4
Molecular Weight: 182.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1822317-82-7 |
|---|---|
| Molecular Formula | C9H10O4 |
| Molecular Weight | 182.17 g/mol |
| IUPAC Name | (1S,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid |
| Standard InChI | InChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H,10,11)(H,12,13)/t4-,5-,6-,7?/m1/s1 |
| Standard InChI Key | NIDNOXCRFUCAKQ-RKEPMNIXSA-N |
| Isomeric SMILES | C1[C@H]2C=C[C@H]1C([C@@H]2C(=O)O)C(=O)O |
| SMILES | C1C2C=CC1C(C2C(=O)O)C(=O)O |
| Canonical SMILES | C1C2C=CC1C(C2C(=O)O)C(=O)O |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s core consists of a bicyclo[2.2.1]hept-5-ene (norbornene) skeleton, a bridged bicyclic system with inherent strain that influences reactivity. The two carboxylic acid groups occupy the 2- and 3-positions of the norbornene framework, creating a rigid, planar region conducive to hydrogen bonding and coordination chemistry. The stereochemistry is defined by four chiral centers (1S,2R,3S,4S), resulting in a racemic mixture of enantiomers .
Key Structural Data:
| Property | Value |
|---|---|
| IUPAC Name | (1S,2R,3S,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| CAS Registry Number | 1822317-82-7 |
| InChI | InChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H,10,11)(H,12,13)/t4-,5-,6-,7?/m1/s1 |
Stereochemical Implications
The rac designation indicates a racemic mixture of the (1S,2R,3S,4S) and (1R,2S,3R,4R) enantiomers. This stereochemical complexity impacts crystallization behavior, solubility, and biological activity. For instance, enantiopure forms of related norbornene dicarboxylic acids exhibit distinct binding affinities in enzyme inhibition studies .
Synthesis and Resolution
Synthetic Routes
The synthesis typically involves a multi-step approach:
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Diels-Alder Cycloaddition: Cyclopentadiene and a dienophile (e.g., maleic anhydride) form the norbornene core.
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Functionalization: Hydrolysis or oxidation introduces carboxylic acid groups at the 2- and 3-positions.
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Racemic Mixture Formation: Non-stereoselective conditions yield the rac variant .
Resolution Techniques
Enantiomeric separation has been achieved via chiral resolving agents. For example, ( ± )-bicyclo[2.2.1]hept-5-ene-trans-2,3-dicarboxylic acid was resolved using ( − )-cinchonine, forming diastereomeric salts separable by crystallization . The cinchoninium salt of the (S,S)-enantiomer crystallizes preferentially, enabling isolation in 72% yield .
Physicochemical Properties
Experimental Data
| Property | Value | Source |
|---|---|---|
| LogP (Partition Coefficient) | 0.42 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 | |
| Polar Surface Area | 75 Ų | |
| Rotatable Bonds | 2 |
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, methanol) but limited solubility in nonpolar solvents . Its stability under ambient conditions is attributed to the rigid bicyclic framework and intramolecular hydrogen bonding between carboxylic acid groups.
Applications and Comparative Analysis
Pharmaceutical Relevance
The compound’s dual carboxylic acid groups enable chelation of metal ions, making it a candidate for:
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Enzyme Inhibition: Analogues have shown activity against metalloproteases .
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Drug Delivery: Functionalization of the norbornene core facilitates conjugation with bioactive molecules.
Materials Science
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Polymer Monomers: Norbornene derivatives are precursors for ring-opening metathesis polymerization (ROMP).
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Coordination Polymers: The carboxylic acid groups can link metal nodes in MOFs.
Comparison with Analogues
| Compound | CAS Number | Key Difference |
|---|---|---|
| (1S,2R,3R,4S)-Isomer | 3813-52-3 | Altered stereochemistry at C3 |
| Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | 538-32-7 | Single carboxylic acid group |
The rac variant’s stereochemical diversity offers broader reactivity than its enantiopure or monoacid counterparts .
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